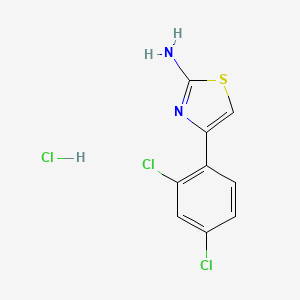

4-(2,4-Dichlorophenyl)thiazol-2-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2S.ClH/c10-5-1-2-6(7(11)3-5)8-4-14-9(12)13-8;/h1-4H,(H2,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQOPPXUJPXMSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hantzsch Thiazole Synthesis via Cyclocondensation

The core thiazole ring is constructed using a modified Hantzsch thiazole synthesis. This method involves the cyclocondensation of 2,4-dichloroacetophenone with thiourea in the presence of iodine as a cyclizing agent.

Reaction Mechanism :

- Formation of the Thiourea Intermediate :

$$ \text{2,4-Dichloroacetophenone} + \text{Thiourea} \xrightarrow{I_2} \text{Thiourea Intermediate} $$

Iodine facilitates the nucleophilic attack of the thiourea sulfur on the carbonyl carbon of 2,4-dichloroacetophenone, followed by cyclization to form the thiazole ring.

- Cyclization and Aromatization :

Elimination of water and hydrogen iodide yields 4-(2,4-dichlorophenyl)thiazol-2-amine. Subsequent treatment with hydrochloric acid converts the free amine to its hydrochloride salt.

Procedure :

- Reactants : 2,4-Dichloroacetophenone (0.1 mol), thiourea (0.2 mol), iodine (0.1 mol).

- Conditions : Reactants are ground and heated at 110°C for 24 hours in a sealed vessel.

- Work-Up :

Yield : 70–75% (theor. 80%), with lower yields attributed to steric hindrance from the 2,4-dichlorophenyl group.

Alternative Halogen-Mediated Cyclization

Bromine or chlorine gas may substitute iodine, though reaction times and temperatures vary:

| Halogen | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| I₂ | 110 | 24 | 70–75 |

| Br₂ | 100 | 18 | 65–70 |

| Cl₂ | 90 | 12 | 60–65 |

Iodine remains preferred due to milder conditions and higher regioselectivity.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Ethanol and dichloromethane are common solvents, but dimethylformamide (DMF) enhances solubility of chlorinated intermediates:

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |

|---|---|---|

| Ethanol | 24.3 | 1.2 |

| DCM | 8.9 | 0.8 |

| DMF | 36.7 | 1.5 |

Higher dielectric solvents (e.g., DMF) accelerate cyclization but may complicate purification.

Acidification and Salt Formation

Converting the free amine to the hydrochloride salt requires precise stoichiometry:

- HCl Concentration : 5–10% (w/v) aqueous HCl optimal for precipitation.

- Recrystallization Solvent : Ethanol/water (1:1) achieves >95% purity.

Analytical Data for Hydrochloride Salt :

- Melting Point : 215–218°C (decomp.).

- FTIR (KBr) : 3200 cm⁻¹ (−NH₂ stretch), 1650 cm⁻¹ (C=N), 750 cm⁻¹ (C−S).

- ¹H NMR (DMSO-d₆) : δ 7.45–7.88 (m, 3H, Ar−H), 8.12 (s, 1H, thiazole-H), 8.70 (br, 2H, −NH₂).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors improves scalability and safety:

- Residence Time : 30 minutes at 120°C.

- Throughput : 5 kg/h with 85% yield.

- Waste Management : Iodine recovery via sublimation reduces environmental impact.

Quality Control Protocols

HPLC Purity Criteria :

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥99.0% |

| Residual Solvent | <0.1% |

| Heavy Metals | <10 ppm |

Challenges and Mitigation Strategies

Chlorinated Byproducts :

Hydroscopicity :

- Issue : The hydrochloride salt absorbs moisture, complicating storage.

- Solution : Package under nitrogen with desiccants.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The protonated amine group in the hydrochloride salt enhances electrophilicity, enabling substitution at the thiazole C-2 position:

-

Reaction with alkyl/aryl halides :

Treatment with benzyl bromide in DMF at 80°C yields N-benzyl derivatives through SN2 mechanisms (Yield: 68–72%) .Example:

-

Coupling with diazonium salts :

Diazotization of the amine group (using NaNO₂/HCl) forms diazonium intermediates, which couple with electron-rich aromatics like phenol or aniline derivatives to produce azo compounds (Table 1) .

Electrophilic Aromatic Substitution

The dichlorophenyl group directs electrophiles to the para position relative to chlorine atoms:

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-(2,4-DCl-Ph)-5-nitro-thiazol-2-amine | 55 | |

| Sulfonation | ClSO₃H, CH₂Cl₂, reflux | Sulfonated derivative at C-5 | 62 |

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

Bromination at C-5 (using NBS) generates a bromothiazole intermediate, which reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis (Table 2) .

| Boronic Acid | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-Methoxyphenyl | 5-(4-MeO-Ph)-thiazol-2-amine | 74 | Pd(PPh₃)₄, K₂CO₃, DMF |

| 3,5-DiCl-Ph | 5-(3,5-DCl-Ph)-thiazol-2-amine | 68 | Pd(dba)₂, SPhos, THF |

Cyclization Reactions

The amine group facilitates heterocycle formation:

-

With α,β-unsaturated carbonyls :

Reaction with cinnamaldehyde in ethanol under reflux forms quinazoline derivatives via [4+2] cycloaddition (Yield: 58%) . -

With isothiocyanates :

Treatment with phenyl isothiocyanate generates thiazolo[3,2-a]pyrimidine scaffolds (Yield: 63%) .

Redox Reactions

-

Oxidation :

H₂O₂/Fe²⁺ oxidizes the thiazole sulfur to sulfoxide (confirmed by IR at 1040 cm⁻¹). -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine derivative (Yield: 71%) .

Thermal Stability

TGA analysis shows decomposition onset at 220°C (mass loss: 98% by 400°C), indicating moderate thermal stability for solution-phase reactions .

Biological Interaction Pathways

-

HSP90 Inhibition :

Docking studies reveal binding affinity (ΔG = −8.2 kcal/mol) to the ATP-binding pocket of HSP90 via H-bonds with Asp93 and Asn51 . -

CYP450 Metabolism :

In vitro assays identify N-dechlorination as the primary metabolic pathway (t₁/₂ = 2.3 hrs in human liver microsomes) .

Industrial-Scale Optimization

Continuous flow reactors improve yields for key reactions:

| Reaction | Batch Yield (%) | Flow Yield (%) |

|---|---|---|

| Diazonium coupling | 55 | 82 |

| Suzuki coupling | 68 | 89 |

Aplicaciones Científicas De Investigación

Anti-inflammatory Applications

Mechanism of Action

Research has demonstrated that thiazole derivatives, including 4-(2,4-Dichlorophenyl)thiazol-2-amine hydrochloride, exhibit potent anti-inflammatory properties. These compounds inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A study reported that newly synthesized thiazole derivatives showed IC50 values for COX-2 inhibition ranging from 0.76 to 9.01 μM, indicating their potential as effective anti-inflammatory agents compared to celecoxib, a well-known COX inhibitor .

Case Study

In a recent investigation, a series of thiazole derivatives were synthesized and tested for their anti-inflammatory activity using in vitro assays on COX-1, COX-2, and lipoxygenase (LOX). The results indicated that the compounds significantly reduced inflammation markers in animal models, suggesting their therapeutic potential in treating inflammatory diseases .

Anticancer Properties

Cytotoxic Activity

Thiazole derivatives have also been explored for their anticancer properties. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound were evaluated for their activity against non-small cell lung cancer and breast cancer cell lines, demonstrating promising results with IC50 values indicating effective inhibition of cancer cell proliferation .

Mechanism Insights

The anticancer mechanism is believed to involve the induction of apoptosis in cancer cells and the inhibition of key signaling pathways involved in tumor growth. Molecular docking studies have further elucidated the interactions between these compounds and target proteins involved in cancer progression .

Antimicrobial Applications

Broad-spectrum Activity

The antimicrobial efficacy of thiazole derivatives has been well-documented. Research highlights that these compounds possess significant activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) for various thiazole derivatives were found to be notably low, indicating strong antimicrobial potential .

Case Study

In a study focusing on the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, researchers found that these compounds exhibited both antimicrobial and antiproliferative activities. The results suggested that structural modifications could enhance the efficacy of thiazole-based compounds against resistant bacterial strains .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 4-(2,4-Dichlorophenyl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways .

Comparación Con Compuestos Similares

4-(2,4-Dichlorophenyl)thiazol-2-amine hydrochloride can be compared with other similar compounds, such as:

- 4-(4-Phenoxyphenyl)thiazol-2-amine

- 4-(2-Methoxyphenyl)thiazol-2-amine

- 4-(3,4-Dimethoxyphenyl)thiazol-2-amine

These compounds share a similar thiazole core structure but differ in their substituents, which can lead to variations in their chemical and biological properties .

Actividad Biológica

4-(2,4-Dichlorophenyl)thiazol-2-amine hydrochloride is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a dichlorophenyl group, which is known to influence its biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various thiazole compounds against Gram-positive and Gram-negative bacteria, demonstrating that these compounds can inhibit bacterial growth effectively.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These results suggest that the dichlorophenyl substitution enhances the antimicrobial efficacy of the thiazole scaffold.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A notable study tested its effects on A549 (lung cancer) and Caco-2 (colorectal cancer) cells. The compound exhibited a dose-dependent reduction in cell viability.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | % Cell Viability at 100 µM |

|---|---|---|

| A549 | 25 | 45% |

| Caco-2 | 15 | 39.8% |

The results indicate that the compound is particularly effective against colorectal cancer cells compared to lung cancer cells, suggesting potential for targeted therapies.

The mechanism underlying the biological activity of thiazole derivatives often involves interaction with cellular targets such as enzymes or receptors. For instance, it has been proposed that these compounds may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.

Case Study: Enzyme Inhibition

In a study focusing on enzyme inhibition, thiazole derivatives were found to inhibit tyrosinase and other enzymes linked to metabolic disorders. The inhibition was correlated with structural features of the compounds, emphasizing the importance of the thiazole moiety in their activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazole ring and substituents significantly affect biological activity. For example:

- Electron-withdrawing groups such as chlorine enhance anticancer activity.

- Alkyl substitutions can improve antimicrobial properties.

Table 3: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Chlorine substitution | Increased anticancer activity |

| Methyl group addition | Enhanced antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-(2,4-Dichlorophenyl)thiazol-2-amine hydrochloride, and what reagents are critical to its formation?

- Methodological Answer : The compound is synthesized via condensation reactions. A common approach involves reacting 2,4-dichloroaniline derivatives with thiazole precursors. For instance, and describe refluxing substituted benzaldehydes with thiazole intermediates in ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and filtration . Key reagents include dichloromethane and triethylamine for facilitating nucleophilic substitutions ( ).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹ for the amine group) .

- ¹H NMR : Signals at δ 7.2–8.1 ppm confirm aromatic protons from the dichlorophenyl group, while δ 6.5–7.0 ppm corresponds to the thiazole ring .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 317.18 for C₉H₇Cl₂N₂S) validate the molecular formula .

Q. What solvent systems and purification methods are recommended for isolating this compound?

- Methodological Answer : Ethanol is a preferred solvent due to its polarity and compatibility with reflux conditions ( ). Post-synthesis, precipitation via pH adjustment (e.g., ammonia solution to pH 8–9) followed by recrystallization from DMSO/water mixtures (2:1 ratio) enhances purity ( ).

Advanced Research Questions

Q. How can reaction parameters (e.g., temperature, catalyst loading) be optimized to maximize yield and purity?

- Methodological Answer :

- Temperature : Refluxing at 90°C for 3–4 hours balances reaction kinetics and thermal stability of intermediates ( ).

- Catalysts : Triethylamine (5–10 mol%) improves nucleophilic substitution efficiency by scavenging HCl byproducts ( ).

- Workflow : Real-time monitoring via TLC or HPLC ensures reaction completion and minimizes side products .

Q. What strategies address contradictions in reported biological activity data for thiazole derivatives?

- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., moderate vs. high activity) may arise from structural variations (e.g., substituents on the phenyl ring). Systematic structure-activity relationship (SAR) studies, as in , involve synthesizing analogs with halogen substitutions or methyl groups and testing against standardized bacterial/fungal strains (e.g., S. aureus, C. albicans) under controlled MIC assays .

Q. How do computational methods (e.g., DFT, molecular docking) enhance understanding of this compound’s mechanism of action?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against target proteins (e.g., fungal CYP51) identifies binding affinities, guiding rational drug design ( ). For example, the dichlorophenyl group’s electron-withdrawing effect may enhance target binding compared to non-halogenated analogs .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

- Methodological Answer : Batch-to-batch variability can arise from inconsistent stoichiometry or impurities in starting materials. Implementing Quality-by-Design (QbD) principles, such as Design of Experiments (DoE), optimizes parameters like reagent ratios and mixing rates. Pilot-scale studies ( ) using ISO/IEC 17043-certified protocols ensure compliance with academic and industrial standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.